1-Bromo-3-hydroxybutan-2-one

Physicochemical characterization Distillation Thermal stability

1-Bromo-3-hydroxybutan-2-one (CAS 134409-99-7) is a bifunctional α-brominated β-hydroxy ketone building block with molecular formula C₄H₇BrO₂ and molecular weight 167.00 g·mol⁻¹. It belongs to the class of α-haloketones and features a ketone carbonyl at the C2 position, a secondary hydroxyl at C3, and a primary bromine at C1, enabling orthogonal chemical transformations for pharmaceutical and agrochemical intermediate synthesis.

Molecular Formula C4H7BrO2
Molecular Weight 167.00 g/mol
CAS No. 134409-99-7
Cat. No. B13731752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-hydroxybutan-2-one
CAS134409-99-7
Molecular FormulaC4H7BrO2
Molecular Weight167.00 g/mol
Structural Identifiers
SMILESCC(C(=O)CBr)O
InChIInChI=1S/C4H7BrO2/c1-3(6)4(7)2-5/h3,6H,2H2,1H3
InChIKeyKKBWGVRZXRAWDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-hydroxybutan-2-one (CAS 134409-99-7) – Key Physicochemical and Structural Identifiers for Sourcing


1-Bromo-3-hydroxybutan-2-one (CAS 134409-99-7) is a bifunctional α-brominated β-hydroxy ketone building block with molecular formula C₄H₇BrO₂ and molecular weight 167.00 g·mol⁻¹ . It belongs to the class of α-haloketones and features a ketone carbonyl at the C2 position, a secondary hydroxyl at C3, and a primary bromine at C1, enabling orthogonal chemical transformations for pharmaceutical and agrochemical intermediate synthesis . Predicted physicochemical properties include a boiling point of 215.0 ± 15.0 °C, density of 1.6 ± 0.1 g·cm⁻³, and a LogP of 0.40 .

Why 1-Bromo-3-hydroxybutan-2-one Cannot Be Replaced by Simpler α-Bromoketones or β-Hydroxyketones


Generic substitution of 1-bromo-3-hydroxybutan-2-one with simpler α-bromoketones (e.g., 1-bromo-2-butanone) or β-hydroxyketones (e.g., acetoin) fails because the precise juxtaposition of the bromine leaving group and the hydroxyl group confers a unique reactivity profile that cannot be achieved by mixing separate monofunctional reagents . Quantitative differences in boiling point (215 °C vs. 148–156 °C), density (1.6 vs. 1.0–1.5 g·cm⁻³), and LogP (0.40) directly impact distillation, extraction, and chromatographic purification workflows, while the dual functional groups enable sequential chemoselective transformations that are impossible with monofunctional analogs .

Quantitative Differentiation of 1-Bromo-3-hydroxybutan-2-one from Closest Analogs – Head-to-Head Property Comparison


Boiling Point Elevation vs. Non-Halogenated and Non-Hydroxylated Analogs – Impact on Purification Strategy

1-Bromo-3-hydroxybutan-2-one exhibits a predicted boiling point of 215.0 ± 15.0 °C at 760 mmHg , substantially higher than the experimental boiling point of its non-halogenated analog 3-hydroxybutan-2-one (acetoin, 148 °C) and the predicted boiling point of its non-hydroxylated analog 1-bromo-2-butanone (155.9 °C) . The elevation of +67 °C and +59 °C, respectively, reflects the combination of bromine mass and intermolecular hydrogen bonding.

Physicochemical characterization Distillation Thermal stability

Density and LogP Differentiation – Consequences for Liquid-Liquid Extraction and Chromatographic Retention

The predicted density of 1-bromo-3-hydroxybutan-2-one (1.6 ± 0.1 g·cm⁻³) is significantly greater than that of acetoin (1.013 g·cm⁻³) and slightly higher than that of 1-bromo-2-butanone (1.4 ± 0.1 g·cm⁻³) . Its LogP of 0.40 indicates balanced hydrophilicity-lipophilicity, contrasting with the more hydrophilic acetoin and the more lipophilic non-hydroxylated bromoketones .

Lipophilicity Phase partitioning Chromatography

Regioisomeric Boiling Point Advantage Over 1-Bromo-4-hydroxy-2-butanone – Intramolecular Hydrogen-Bonding Differences

The 3-hydroxy regioisomer (target) has a predicted boiling point of 215 °C, which is 28.7 °C lower than that of the 4-hydroxy regioisomer (1-bromo-4-hydroxy-2-butanone, 243.7 °C) . This difference is attributed to the ability of the 3-hydroxy group to form a transient 5-membered intramolecular chelate with the C2 carbonyl, reducing intermolecular hydrogen bonding and increasing effective volatility relative to the 4-hydroxy isomer where such chelation is geometrically disfavored.

Regioisomer comparison Intramolecular hydrogen bonding Volatility

Hydrogen-Bond Donor/Acceptor Profile – Crystallinity and Purification Advantage vs. Non-Hydroxylated Analogs

1-Bromo-3-hydroxybutan-2-one possesses 1 hydrogen-bond donor (C3–OH) and 2 hydrogen-bond acceptors (carbonyl O and hydroxyl O), whereas 1-bromo-2-butanone lacks a donor altogether (0 donors, 1 acceptor) . The presence of both donor and acceptor sites introduces directional intermolecular interactions that can promote crystallinity, enabling purification by recrystallization – a significant practical advantage for procurement of high-purity material.

Crystallinity Recrystallization Hydrogen bonding

Orthogonal Functionalization Capability – SN2 at C1 and Oxidation/Protection at C3 as a Differentiator from Monofunctional Building Blocks

The simultaneous presence of a primary alkyl bromide (susceptible to SN2 substitution) and a secondary alcohol (available for oxidation to a 1,2‑diketone or protection as a silyl ether) allows sequential, chemoselective transformations without cross-reactivity . This orthogonal reactivity is absent in monofunctional analogs: acetoin offers only the hydroxyl, while 1-bromo-2-butanone offers only the bromide. The synthetic consequence is that the target compound can serve as a single intermediate for two successive diversification steps, reducing overall step count in convergent syntheses.

Chemoselectivity Orthogonal protection Convergent synthesis

Procurement-Driven Application Scenarios for 1-Bromo-3-hydroxybutan-2-one


Pharmaceutical Intermediate Synthesis – β-Amino Alcohol and α-Hydroxy Ketone Building Blocks

The orthogonal reactivity of the C1 bromide and C3 hydroxyl makes 1-bromo-3-hydroxybutan-2-one an ideal precursor for chiral β-amino alcohols (via azide displacement and reduction) and α-hydroxy ketones (via selective oxidation). The enhanced crystallinity linked to hydrogen-bonding capacity supports purification of intermediates to pharmaceutical-grade purity.

Agrochemical Lead Optimization – Displacement Library Generation

The primary bromide undergoes efficient SN2 displacement with thiols, amines, and phenoxides, enabling rapid generation of focused libraries for agrochemical screening . The balanced LogP (0.40) ensures that resulting analogs retain favorable partitioning properties for foliar uptake or soil mobility .

Mechanistic Probe for Neighboring Group Participation and Intramolecular Catalysis

The 3-hydroxy group can engage in intramolecular hydrogen bonding with the carbonyl oxygen, forming a 5-membered chelate that influences the electrophilicity of the carbonyl and the leaving-group ability of the bromide . This makes the compound a valuable substrate for studying neighboring group effects in physical organic chemistry.

Process Chemistry – Distillation-Friendly Intermediate with Predictable Thermal Behavior

The well-defined boiling point (215 °C, predicted) and significant density (1.6 g·cm⁻³) enable straightforward separation from lower-boiling byproducts and facilitate gravimetric phase splits during aqueous work-up . These properties reduce purification cycle times and solvent consumption in kilo-lab and pilot-plant campaigns.

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